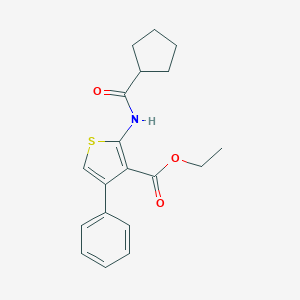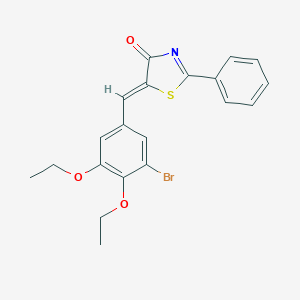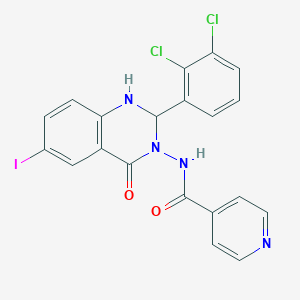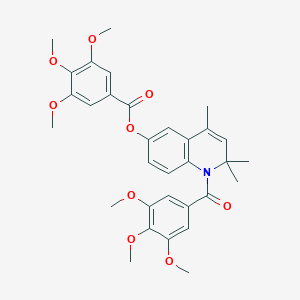
ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a chemical compound with the molecular formula C19H21NO3S and a molar mass of 343.44 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions . This reaction yields the desired thiophene derivative with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s thiophene ring and phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
ETHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared to other thiophene derivatives, such as:
- Ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-[(cyclopentylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C19H21NO3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 2-(cyclopentanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-2-23-19(22)16-15(13-8-4-3-5-9-13)12-24-18(16)20-17(21)14-10-6-7-11-14/h3-5,8-9,12,14H,2,6-7,10-11H2,1H3,(H,20,21) |
Clé InChI |
WUBLHCNTBYDBCA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE](/img/structure/B329898.png)

![1-[3-(4-Isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B329900.png)
![METHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B329903.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)

![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
![4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B329920.png)
